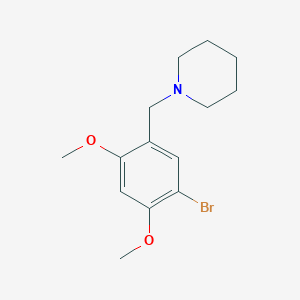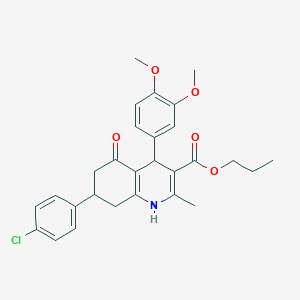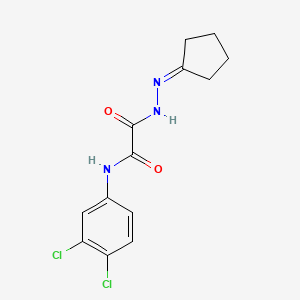![molecular formula C16H10Cl2N4O3S B5161919 N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea, commonly known as DNTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNTU is a urea derivative that has been synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline, 3-nitrobenzaldehyde, and thiosemicarbazide.
Mécanisme D'action
The mechanism of action of DNTU is not fully understood. However, studies have suggested that DNTU may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. DNTU has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DNTU has been found to have both biochemical and physiological effects. In vitro studies have shown that DNTU can inhibit the growth of cancer cells, while in vivo studies have shown that DNTU can reduce tumor growth in animal models. DNTU has also been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DNTU in lab experiments is its potential as a new anticancer agent. DNTU has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using DNTU in lab experiments is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of DNTU. One potential direction is the optimization of the synthesis process to achieve higher yields and purity. Another direction is the investigation of the mechanism of action of DNTU, which could lead to the development of more effective anticancer agents. Additionally, further studies are needed to evaluate the safety and toxicity of DNTU in vivo.
Méthodes De Synthèse
The synthesis of DNTU involves a multi-step process that begins with the reaction of 3,4-dichloroaniline with 3-nitrobenzaldehyde to form 3,4-dichloro-N-(3-nitrobenzylidene)aniline. This intermediate product is then reacted with thiosemicarbazide to form the final product, DNTU. The synthesis of DNTU has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
DNTU has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, DNTU has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. DNTU has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O3S/c17-12-5-4-10(7-13(12)18)19-15(23)21-16-20-14(8-26-16)9-2-1-3-11(6-9)22(24)25/h1-8H,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCYLSDXNIJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)

![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)
![4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5161880.png)

![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)



![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)
